

N-(3-Methoxy-4-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(3-Methoxy-4-nitrophenyl)acetamide
Cat. No.:	B1338348

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxy-4-nitrophenyl)acetamide is a substituted aromatic nitro compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive nitro group and an acetamido moiety on a methoxy-substituted benzene ring, provides a valuable scaffold for further chemical transformations. This technical guide details the synthesis, properties, and significant applications of **N-(3-Methoxy-4-nitrophenyl)acetamide**, providing researchers with the essential information for its effective utilization in the laboratory.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-(3-Methoxy-4-nitrophenyl)acetamide** is fundamental for its application in synthesis. The key properties are summarized in the table below.

Property	Value
Chemical Formula	C ₉ H ₁₀ N ₂ O ₄
Molecular Weight	210.19 g/mol
CAS Number	50651-39-3
Appearance	Crystalline solid
Melting Point	144-145 °C[1]
Boiling Point	424.1 °C at 760 mmHg[1]
Density	1.327 g/cm ³ [1]
Flash Point	210.3 °C[1]
Refractive Index	1.594[1]

Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide

The primary synthetic route to **N-(3-Methoxy-4-nitrophenyl)acetamide** involves the acetylation of its corresponding aniline precursor, 3-methoxy-4-nitroaniline. This reaction is a standard and efficient method for the formation of the amide bond. While a specific protocol for this exact isomer is not readily available in the searched literature, a general and reliable procedure can be adapted from the well-documented synthesis of its isomers, such as N-(4-Methoxy-3-nitrophenyl)acetamide[2].

Experimental Protocol: Acetylation of 3-methoxy-4-nitroaniline (Proposed)

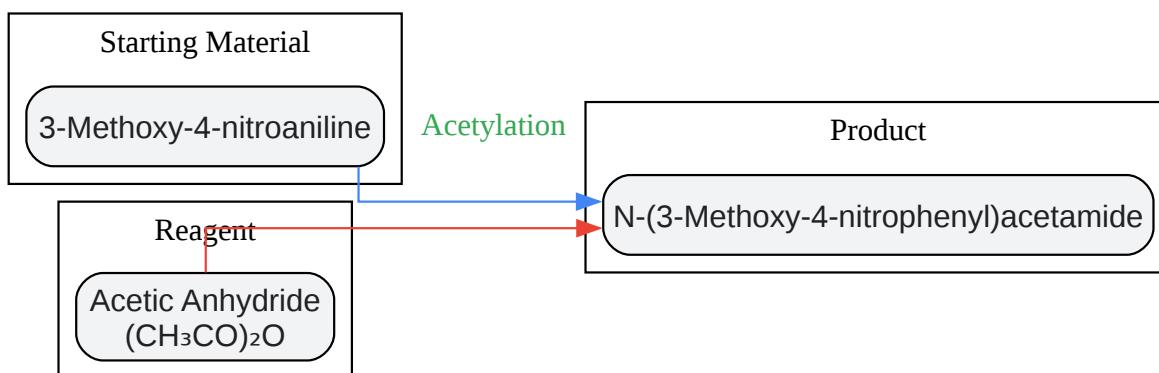
This protocol is based on the established synthesis of the closely related isomer, N-(4-Methoxy-3-nitrophenyl)acetamide[2].

Materials:

- 3-methoxy-4-nitroaniline
- Acetic anhydride

- Glacial acetic acid
- Deionized water

Equipment:


- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus (magnetic stirrer and stir bar)
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Beakers and other standard laboratory glassware

Procedure:

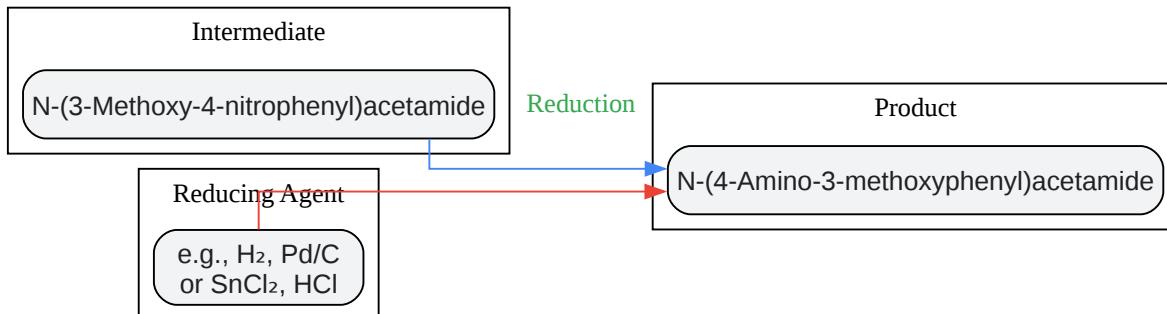
- In a round-bottom flask, dissolve 3-methoxy-4-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (e.g., 30 mL).
- To the stirred solution, add a molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g).
- Heat the reaction mixture to reflux and maintain for a period of 2 hours, with continuous stirring[2].
- After the reaction is complete, cool the mixture to room temperature.
- The mixture can then be dried under vacuum to remove the solvent and excess acetic anhydride[2].
- The resulting crude product is then purified by recrystallization. This is typically achieved by dissolving the residue in a minimal amount of hot deionized water and allowing it to cool slowly to form crystals[2].

- Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Diagram of the Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(3-Methoxy-4-nitrophenyl)acetamide** via acetylation.


Role as a Chemical Intermediate

N-(3-Methoxy-4-nitrophenyl)acetamide is a valuable intermediate primarily due to the synthetic handles provided by its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. The acetamido group can be hydrolyzed to reveal the parent amine, offering a protecting group strategy.

Reduction of the Nitro Group

A key transformation of **N-(3-Methoxy-4-nitrophenyl)acetamide** is the reduction of the nitro group to an amine, yielding **N-(4-amino-3-methoxyphenyl)acetamide**. This resulting diamine is a crucial building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules.

Diagram of the Reduction Pathway:

[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group to form the corresponding amine.

The resulting N-(4-amino-3-methoxyphenyl)acetamide can then be used in the synthesis of various pharmaceutical agents. For instance, similar amino-acetanilide structures are precursors to compounds with analgesic properties[2].

Applications in Drug Discovery and Development

While specific examples of drugs synthesized directly from **N-(3-Methoxy-4-nitrophenyl)acetamide** are not detailed in the provided search results, the broader class of nitrated 4-alkoxyacetanilides, to which this compound belongs, is of significant interest in medicinal chemistry. These compounds are often studied as potential metabolites or analogues of well-known drugs like phenacetin and paracetamol (acetaminophen)[2].

The study of such nitrated derivatives is important for understanding the metabolism and potential toxicity of parent drugs. For example, the *in vivo* O-dealkylation of 4-alkoxyacetanilides is a major metabolic pathway, and the presence of a nitro group can influence this process and potentially lead to the formation of reactive metabolites[2].

Therefore, **N-(3-Methoxy-4-nitrophenyl)acetamide** can serve as a reference standard or a tool compound in toxicological and metabolic studies of related pharmaceutical compounds.

Conclusion

N-(3-Methoxy-4-nitrophenyl)acetamide is a synthetically useful chemical intermediate with potential applications in the development of new pharmaceutical agents and as a tool for studying drug metabolism. Its synthesis, primarily through the acetylation of 3-methoxy-4-nitroaniline, is straightforward and analogous to that of its isomers. The reactivity of its nitro and acetamido groups allows for a variety of subsequent chemical modifications, making it a valuable building block for organic synthesis. For researchers in drug discovery and development, a thorough understanding of the chemistry of this and related compounds is essential for the design of new, effective, and safe therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(3-Methoxy-4-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338348#n-3-methoxy-4-nitrophenyl-acetamide-as-a-chemical-intermediate-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com